molecular formula C14H29N7 B13822288 4,7,10,13,16-Pentaazanonadecanedinitrile CAS No. 3216-98-6

4,7,10,13,16-Pentaazanonadecanedinitrile

Cat. No.: B13822288
CAS No.: 3216-98-6
M. Wt: 295.43 g/mol
InChI Key: QYNDCVPRVZOXJJ-UHFFFAOYSA-N
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Description

4,7,10,13,16-Pentaazanonadecanedinitrile is a linear polyaza compound featuring a 19-carbon backbone with five secondary amine groups (-NH-) and terminal nitrile (-C≡N) groups. Its molecular formula is C₁₉H₂₈N₇, with a molecular weight of 354.48 g/mol.

Properties

CAS No.

3216-98-6

Molecular Formula

C14H29N7

Molecular Weight

295.43 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]propanenitrile

InChI

InChI=1S/C14H29N7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h17-21H,1-2,5-14H2

InChI Key

QYNDCVPRVZOXJJ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCNCCNCCC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16-Pentaazanonadecanedinitrile typically involves the reaction of polyamine precursors with nitrile-containing reagents. One common method includes the stepwise addition of cyanoethyl groups to a polyamine backbone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16-Pentaazanonadecanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, substituted polyamines, and various nitrogen-containing heterocycles .

Scientific Research Applications

4,7,10,13,16-Pentaazanonadecanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activities and as a ligand for metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving polyamine metabolism.

    Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of 4,7,10,13,16-Pentaazanonadecanedinitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also modulate the activity of enzymes involved in polyamine metabolism, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,7,10,13,16-Pentaoxanonadecane-1,19-dinitrile (2a)

  • Molecular Formula : C₁₉H₂₈N₂O₅ (MW ≈ 364.44 g/mol)
  • Key Differences : Replaces nitrogen atoms in the backbone with oxygen, forming ether (-O-) linkages instead of secondary amines.
  • Properties :
    • Reduced basicity and hydrogen-bonding capacity compared to the polyaza analog.
    • Solubility in polar solvents (e.g., DMSO) is retained due to nitrile termini .
  • Applications : Primarily a synthetic intermediate; ether linkages may mimic crown ethers for cation binding but lack the metal-coordination versatility of polyaza systems.

1,19-Dichloro-7,10,13,16-tetrakis(3-chloro-2-hydroxypropyl)-4,7,10,13,16-pentaazanonadecane-2,18-diol

  • Molecular Formula : C₂₆H₅₃Cl₆N₅O₆ (MW = 744.45 g/mol) .
  • Key Differences : Substitutes nitrile termini with chlorine and hydroxyl groups; bulky substituents enhance steric hindrance.
  • Properties: High polarity and solubility in aqueous or polar solvents due to hydroxyl groups. Potential chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺) via amine and hydroxyl donors.
  • Applications : Biomedical or industrial chelation; chlorine substituents may confer antimicrobial activity .

1,4,7,10,13-Pentaazacyclopentadecane Derivatives

  • Example : 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane (CAS 712273-58-0) .
  • Key Differences : Cyclic 15-membered ring vs. linear 19-carbon chain; octyl groups enhance hydrophobicity.
  • Properties :
    • Macrocyclic structure enables selective metal-ion binding (e.g., Gd³⁺ in MRI contrast agents).
    • Reduced conformational flexibility compared to linear analogs.
  • Applications : Coordination chemistry, catalysis, or medical imaging .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
4,7,10,13,16-Pentaazanonadecanedinitrile C₁₉H₂₈N₇ 354.48 5 -NH-, 2 -C≡N DMSO, CDCl₃ Ligands, pharmaceutical synthesis
4,7,10,13,16-Pentaoxanonadecane-1,19-dinitrile (2a) C₁₉H₂₈N₂O₅ 364.44 5 -O-, 2 -C≡N DMSO, CDCl₃ Synthetic intermediate
Chloro-hydroxy polyaza derivative C₂₆H₅₃Cl₆N₅O₆ 744.45 5 -NH-, 6 -Cl, 6 -OH Polar solvents Chelation, biomedical uses
Cyclic pentaazacyclopentadecane derivative C₃₅H₇₀N₅ 546.97 (estimated) Cyclic -NH-, 5 -C₈H₁₇ Organic solvents Metal coordination, MRI agents

Biological Activity

4,7,10,13,16-Pentaazanonadecanedinitrile (C₁₃H₁₈N₈) is a polyaza compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long chain of nitrogen atoms interspersed with carbon atoms. Its unique structure contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₈N₈
Molecular Weight282.35 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that the compound can inhibit the growth of pathogenic strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in specific cancer cells while showing minimal toxicity to normal cells. This selectivity makes it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic regions allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, triggering apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Case Study 2: Cancer Cell Line Testing

A study conducted at a leading cancer research institute assessed the cytotoxicity of the compound on various cancer cell lines including breast and lung cancer. The results showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as an anticancer agent.

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